

Application Notes and Protocols: AT13148 in the MES-SA Uterine Sarcoma Xenograft Model

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Compound of Interest					
Compound Name:	AT13148				
Cat. No.:	B1683962	Get Quote			

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the **AT13148** inhibitor in a MES-SA human uterine sarcoma xenograft model. This document outlines the characteristics of the MES-SA cell line, the mechanism of action of **AT13148**, and detailed protocols for in vitro and in vivo studies.

Introduction to the MES-SA Uterine Sarcoma Model

The MES-SA cell line, derived from a human uterine sarcoma, is a valuable tool for preclinical oncology research.[1][2] It was established from a surgical tumor specimen from a 56-year-old Caucasian female.[2][3] MES-SA cells are known to form tumors in athymic nude mice, making them suitable for xenograft studies.[1][2][3] The cell line has a population-doubling time of approximately 22 to 24 hours.[1][3] Notably, the MES-SA cell line is characterized by a PTEN deficiency, which leads to constitutive activation of the PI3K/AKT signaling pathway. This makes it a particularly relevant model for testing inhibitors targeting this pathway, such as **AT13148**.

AT13148: A Multi-AGC Kinase Inhibitor

AT13148 is an orally active, ATP-competitive inhibitor of multiple AGC kinases, including Akt (Protein Kinase B), p70S6K, PKA, ROCK, and SGK.[4][5] Deregulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which involves these kinases, is a key driver in many cancers.[4] AT13148 has been shown to block the phosphorylation of downstream substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4] Its antitumor efficacy has been demonstrated in PTEN-deficient MES-SA uterine tumor xenografts.[4]



Data Summary

In Vitro Kinase Inhibitory Activity of AT13148

Kinase	IC50 (nM)
Akt1	38
Akt2	402
Akt3	50
p70S6K	8
РКА	3
ROCKI	6
ROCKII	4
RSK1	85
SGK3	63

Source: MedchemExpress, 2025[5]

In Vivo Efficacy of AT13148 in MES-SA Xenografts

Treatment Group	Dose (mg/kg, p.o.)	Schedule	Tumor Growth Inhibition	Reference
AT13148	40 or 50	Intermittent	Significant	Yap et al., 2012[6]
AT13148	40	2 consecutive days, 3 days rest	Significant	Yap et al., 2012[6]

Experimental Protocols MES-SA Cell Culture

Materials:

• MES-SA cell line (e.g., ATCC CRL-1976)



- McCoy's 5a Medium
- Fetal Bovine Serum (FBS)
- Glutamine
- 0.03% EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates
- Incubator (37°C, 5% CO2)

Protocol:

- Prepare complete growth medium: McCoy's 5a medium supplemented with 10% FBS and 2mM L-glutamine.
- Thaw cryopreserved MES-SA cells rapidly in a 37°C water bath.
- Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate in a suitable culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- For subculturing, aspirate the medium and wash the cells with PBS.
- Add 0.03% EDTA solution and incubate for 5-15 minutes to detach the cells. Note: Do not use trypsin.[3]
- Resuspend the detached cells in complete growth medium and split at a ratio of 1:6 to 1:8 when cultures reach 70-80% confluency.

MES-SA Xenograft Model Establishment



Materials:

- Female athymic nude mice (4-6 weeks old)
- MES-SA cells in exponential growth phase
- Matrigel (optional, can improve tumor take rate)[7][8]
- Sterile PBS
- · Syringes and needles

Protocol:

- Harvest MES-SA cells as described in the cell culture protocol.
- Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.
- Adjust the cell concentration to 2-5 x 10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (containing 2-5 million cells) into the right flank of each mouse.[8]
- Monitor the mice for tumor formation. Tumors typically appear within 2-3 weeks.[1][9]
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

AT13148 Administration

Materials:

- AT13148
- Vehicle for oral administration (e.g., a mixture of DMSO and corn oil)
- Oral gavage needles

Protocol:



- Prepare the **AT13148** formulation in the appropriate vehicle at the desired concentration.
- Administer AT13148 orally to the mice at a dose of 40 or 50 mg/kg.[6]
- Follow an intermittent dosing schedule, for example, administration on two consecutive days followed by a three-day rest period.
- The vehicle control group should receive the same volume of the vehicle alone.
- Monitor the body weight of the mice regularly as an indicator of toxicity.

Tumor Growth Monitoring and Efficacy Evaluation

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Calipers

Protocol:

- Measure the tumor dimensions (length and width) with calipers two to three times per week.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic Analysis

Materials:

- Lysis buffer
- Protease and phosphatase inhibitors
- Equipment for Western blotting

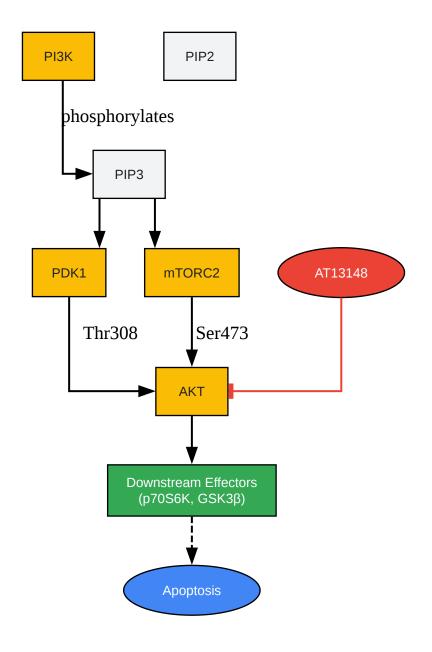
Protocol:



- Excise tumors from a subset of mice at specific time points after the final dose of AT13148.
- Homogenize the tumor tissue in lysis buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as Akt, GSK3β, and S6 ribosomal protein.[5]
- Use antibodies specific for both the phosphorylated and total forms of the proteins of interest.

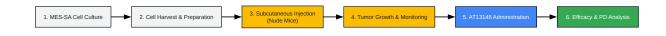
Visualizations





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Caption: AT13148 inhibits the PI3K/AKT signaling pathway.



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Caption: Experimental workflow for the MES-SA xenograft model.



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